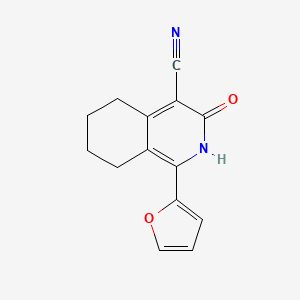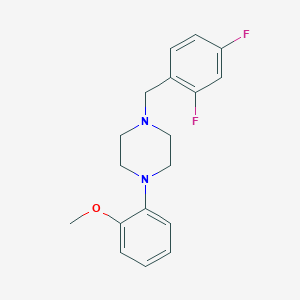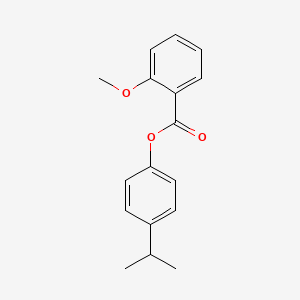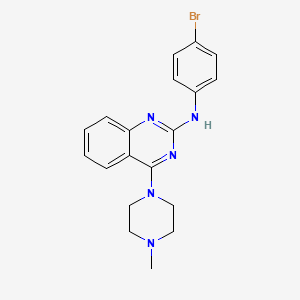![molecular formula C21H27NO3 B5593671 N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.19909372 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Bio-Based Polyamides
Bio-based polyamides synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine demonstrated high glass transition temperatures and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan. The molecular weight was found to be low, attributed to steric hindrance and side reactions such as N-methylation and decarboxylation. These bio-polyamides were soluble in DMSO, DMF, and DMAC, indicating potential applications in environmentally friendly materials (Mao, Pan, Ma, & He, 2021).
N-Methylated Derivatives and Solubility Properties
The preparation of N-methylated derivatives of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol showed unusual solubility and acidity properties. The ability to form both intermolecular and intramolecular H-bonds is likely responsible for the good solubility in common solvents, while the high acidity could be explained by electrostatic interactions within the cyclohexane residue (Hegetschweiler, Erni, Schneider, & Schmalle, 1990).
Applications in Antiprotozoal Activity
Research into 2,5-bis(4-guanylphenyl)furans and related analogues revealed specific compounds with significant activity against Trypanosoma rhodesiense in mice, suggesting potential for antiprotozoal drug development. The structure-activity relationship and synthesis route of these compounds provide a foundation for further exploration in medicinal chemistry (Das & Boykin, 1977).
Synthesis and Properties of Aromatic Polyamides
The synthesis of aromatic polyamides containing the cyclohexane structure yielded materials with high inherent viscosities, good solubility in polar aprotic solvents, and the ability to form transparent, flexible, and tough films. These polyamides exhibited high glass transition temperatures and excellent thermal stability, indicating their potential use in high-performance materials and engineering thermoplastics (Hsiao, Yang, Wang, & Chuang, 1999).
Enzymatic Synthesis of Biobased Polyamides
The enzymatic synthesis of 2,5-furandicarboxylic acid (FDCA)-based semi-aromatic polyamides using Candida antarctica lipase b demonstrated a new avenue for producing biobased alternatives to petroleum-based polyamides. The study revealed the effect of diamine chain length on polymerization kinetics and thermal properties, contributing to the development of sustainable and high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).
Propiedades
IUPAC Name |
N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15-9-10-18(13-16(15)2)24-14-19-11-12-20(25-19)21(23)22(3)17-7-5-4-6-8-17/h9-13,17H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPZNVJWXDYAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)N(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5593606.png)
![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-3-oxopropyl}-1,3-thiazol-2-amine dihydrochloride](/img/structure/B5593613.png)

![3-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5593622.png)
![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-(3,4-difluorobenzyl)-8-(N-methyl-L-alanyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5593644.png)
![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)


![3-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenoxy)-6-methylpyridazine](/img/structure/B5593699.png)
